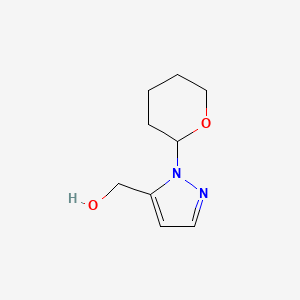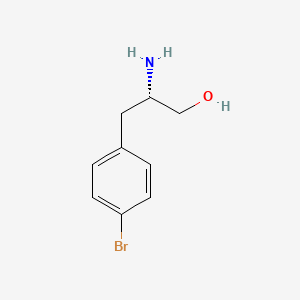![molecular formula C8H8ClF3N2 B6309469 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride CAS No. 1998215-94-3](/img/structure/B6309469.png)
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylpyridines (TFMPs) are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The demand for TFMP derivatives has been increasing steadily. Synthesis of TFMP groups within other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
TFMPs and their intermediates are used in the synthesis of several crop-protection products . Various methods of synthesizing these compounds have been reported .Physical and Chemical Properties Analysis
TFMPs are known for their distinctive physical–chemical properties, which are thought to be due to the presence of a fluorine atom and a carbon-containing pyridine .Applications De Recherche Scientifique
Synthesis and Reactivity
- Synthesis of Substituted Pyrrolopyridines : The compound has been used in synthesizing various substituted pyrrolopyridines, demonstrating its utility in creating diverse chemical structures under both acidic and basic conditions (Goto et al., 1991).
- Utility in Pharmaceutical Research : It plays a significant role in pharmaceutical research, especially in the synthesis of bactericides, antimicrobials, and plant protection agents. Its high yield in certain synthesis routes, like the acrolein route, highlights its potential for large-scale applications (Fu Chun, 2007).
- Pesticide Synthesis : As a pyridine derivative containing fluorine, it is extensively used in the synthesis of pesticides, with various methods evaluated for their efficiency and yield (Lu Xin-xin, 2006).
Structural and Chemical Analysis
- Novel Polyheterocyclic Compounds : The compound has been used to synthesize new polyheterocyclic compounds, involving complex reactions like aza-Diels-Alder cycloaddition. This highlights its role in expanding the frontiers of chemical compound synthesis (Morales-Salazar et al., 2022).
- Formation of Novel Compounds : Its reactivity under specific conditions has been utilized to form unique compounds, which are then transformed into known compounds for structural verification (Goto et al., 1987).
Biological and Medicinal Research
- Fluorescent Chemosensors : It has been used in the synthesis of fluorescent chemosensors sensitive to iron ions, indicating its potential in biological and medicinal imaging applications (Maity et al., 2018).
Material Science and Industrial Applications
- Synthesis of Industrial Compounds : It is instrumental in synthesizing chromeno[2,3-b]pyridines, compounds with significant industrial, biological, and medicinal properties. This further illustrates its versatility in various scientific fields (Ryzhkova et al., 2023).
Mécanisme D'action
Target of Action
It is known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are used in the agrochemical and pharmaceutical industries . They are thought to act on various targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known for their unique physicochemical properties, which are thought to contribute to their biological activities . The presence of the fluorine atom and the pyridine structure in these compounds can result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Pathways
It is known that tfmp derivatives have been used in the synthesis of various agrochemicals and pharmaceuticals . For instance, they have been used in the synthesis of fluazifop-butyl, a herbicide that acts by inhibiting lipid synthesis .
Pharmacokinetics
The presence of the trifluoromethyl group in pharmaceutical compounds has been associated with improved pharmacokinetic properties, including increased lipophilicity, metabolic stability, and bioavailability .
Result of Action
It is known that tfmp derivatives have been used in the protection of crops from pests . They have also been used in the pharmaceutical industry, with several TFMP derivatives undergoing clinical trials .
Action Environment
Safety data sheets suggest that the compound should be handled in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces . It is also recommended to avoid inhalation of vapor or mist .
Orientations Futures
Propriétés
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2.ClH/c9-8(10,11)7-2-1-5-3-12-4-6(5)13-7;/h1-2,12H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILGBTAFPYPXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
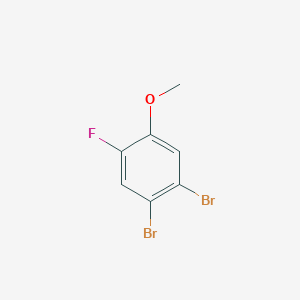

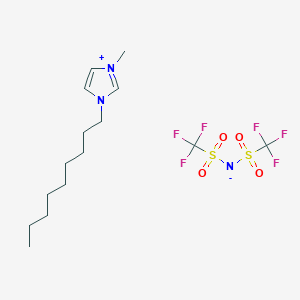

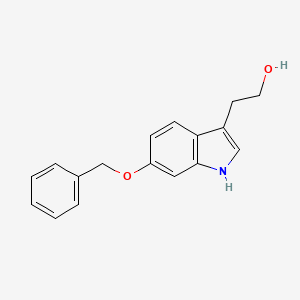
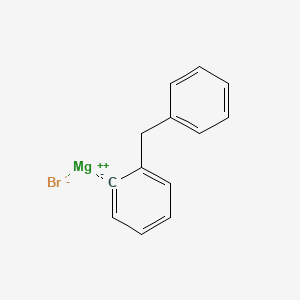

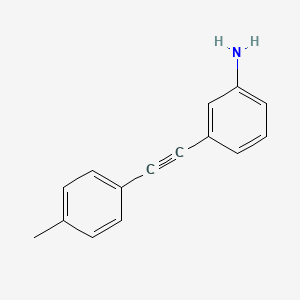
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)
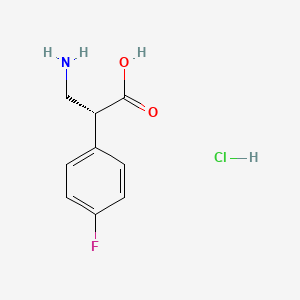
![Amino[4-chloro-2-(trifluoromethyl)phenyl]acetic acid hydrochloride (H-Phg(2-CF3,4-Cl)-OH)](/img/structure/B6309453.png)
![tert-ButylN-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)
